molecular formula C16H12INO B3248940 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- CAS No. 190777-78-7

1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

Cat. No.: B3248940
CAS No.: 190777-78-7
M. Wt: 361.18 g/mol
InChI Key: ZZAZFBSINKJTBR-UHFFFAOYSA-N
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Description

Evolution of Isoquinolinone Chemistry in Academic Research

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. nih.gov The isoquinoline nucleus is found in a vast number of alkaloids, many of which are at the 1,2,3,4-tetrahydro level. thieme-connect.de This has spurred significant interest in the development of synthetic methodologies to access diverse isoquinoline and isoquinolinone derivatives.

Historically, the synthesis of the isoquinoline ring was achieved through classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which primarily rely on electrophilic aromatic substitution. nih.gov More recent synthetic efforts have greatly expanded the diversity of available isoquinoline motifs. nih.gov Modern synthetic chemistry has seen the development of transition-metal-catalyzed and metal-free approaches for the construction of the isoquinolinone skeleton. rsc.orgnih.gov These methods offer greater functional group tolerance and regioselectivity, allowing for the synthesis of a wider array of substituted isoquinolinones for biological evaluation. The isoquinolinone scaffold itself is a key component in a variety of biologically active molecules, including some with potential applications in oncology and the treatment of inflammatory diseases. nih.govresearchoutreach.org

Significance of Halogenated Heterocycles in Organic Synthesis and Chemical Biology Methodologies

Halogenated heterocyclic compounds are fundamental building blocks in contemporary organic chemistry. nih.gov The introduction of halogen atoms into a heterocyclic scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov This makes halogenated heterocycles highly valuable in drug discovery and development.

In organic synthesis, the halogen atoms serve as versatile handles for further molecular elaboration. They are particularly amenable to a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the late-stage functionalization of complex molecules, a highly desirable feature in the synthesis of compound libraries for high-throughput screening.

In the realm of chemical biology, halogenated heterocycles are utilized in the design of chemical probes to study biological systems. The specific placement of a halogen atom can facilitate interactions with biological macromolecules, and radioactive isotopes of halogens can be incorporated for use in imaging studies.

Research Trajectory and Current Academic Focus on 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

A comprehensive search of the current scientific literature and chemical databases reveals a lack of specific research focused on 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- . While the parent scaffold, 2-benzyl-1(2H)-isoquinolinone, and its various other derivatives have been synthesized and investigated for potential therapeutic applications, the 5-iodo substituted variant does not appear to be a subject of dedicated academic study.

General methodologies for the iodination of isoquinolin-1(2H)-ones have been reported, suggesting that the synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- is chemically feasible. rsc.org However, the absence of this specific compound in studies focused on drug discovery or materials science indicates that it has likely not been identified as a hit or lead compound in screening campaigns, nor has it been targeted for its specific synthetic utility as an intermediate.

The current academic focus within the broader class of 2-benzyl-1(2H)-isoquinolinones appears to be on derivatives with other substitution patterns that have shown promise in areas such as vasodilation and cancer therapy. Without specific data on its synthesis, properties, and biological activity, the research trajectory for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- remains undefined within the academic community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-iodoisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAZFBSINKJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257246
Record name 5-Iodo-2-(phenylmethyl)-1(2H)-isoquinolinone
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URL https://comptox.epa.gov/dashboard/DTXSID401257246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190777-78-7
Record name 5-Iodo-2-(phenylmethyl)-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190777-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-(phenylmethyl)-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Strategic Approaches for 1 2h Isoquinolinone, 5 Iodo 2 Phenylmethyl

Historical Context and Precedent Reactions for Isoquinolinone Core Formation

The isoquinolinone core is a well-established heterocyclic motif, and its synthesis has been approached through various classical name reactions. These foundational methods, while not directly yielding the target compound, have laid the groundwork for more sophisticated approaches. Traditional syntheses often involve the construction of the heterocyclic ring through intramolecular cyclization reactions. Key historical methods for the formation of the isoquinolinone skeleton include modifications of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which are typically used for isoquinoline (B145761) synthesis and can be adapted for isoquinolinones.

Challenges in Regioselective 5-Iodination of Isoquinolinone Systems

The introduction of an iodine atom at the 5-position of the isoquinolinone core is a non-trivial synthetic step due to the directing effects of the fused benzene (B151609) ring and the lactam functionality. Direct electrophilic halogenation of the isoquinoline ring system does not typically favor the 5-position. For instance, a radical-based direct C-H iodination protocol for quinolones has been shown to be selective for the C3 position. rsc.org

Achieving regioselectivity at the C5 position often requires strategic synthetic design. One potential strategy is to utilize a directing group to guide the iodinating agent to the desired position. For quinoline (B57606) systems, it has been observed that an electron-donating group, such as a methoxy (B1213986) group at the 6-position, can direct iodination to the C5-position. scispace.com This suggests that the electronic nature of the substituent on the carbocyclic ring plays a crucial role in determining the site of iodination.

Another classical and often reliable approach to overcome the challenge of regioselectivity is to introduce a functional group at the desired position that can be readily converted to an iodo group. A common strategy involves the synthesis of a 5-aminoisoquinolinone, which can then undergo a Sandmeyer reaction. organic-chemistry.orgnih.gov In this two-step process, the amino group is first diazotized with a nitrite (B80452) source under acidic conditions, followed by treatment with an iodide salt (e.g., potassium iodide) to introduce the iodine atom at the 5-position. This method offers excellent regiochemical control, as the position of the iodo substituent is determined by the position of the initial amino group.

Synthetic Innovations for N-Benzylation within Heterocyclic Frameworks

The introduction of a benzyl (B1604629) group at the nitrogen atom of the isoquinolinone lactam is a key step in the synthesis of the target molecule. While classical N-alkylation methods using a benzyl halide and a base are often effective, they can sometimes suffer from side reactions or require harsh conditions. Modern synthetic chemistry has seen significant innovations in N-benzylation techniques, with a focus on milder conditions, improved efficiency, and sustainability.

Catalytic methods have emerged as a powerful tool for N-benzylation. For instance, iodine-catalyzed oxidative functionalization of isoquinolines with methylarenes can lead to N-benzylation, although this particular method may also result in further oxidation of the isoquinoline core. mdpi.comresearchgate.net Photocatalytic methods have also been developed for the deaminative coupling of N-benzylpyridinium salts with tetrahydroisoquinolines, demonstrating the potential of light-mediated reactions for C-N bond formation. beilstein-journals.org

For lactams, microwave-assisted N-alkylation under solvent-free, phase-transfer catalytic conditions has been shown to be a rapid and efficient method. researchgate.net This approach offers a green chemistry alternative to traditional heating and often results in significantly reduced reaction times and improved yields. Additionally, nickel-catalyzed N-alkylation of amides with benzyl alcohol represents a sustainable approach that avoids the use of alkyl halides. researchgate.net

Contemporary Multi-Step Synthesis Design and Optimization

Convergent Synthetic Routes to 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

One plausible convergent approach would be to utilize a Suzuki or Heck coupling reaction. For example, a 2-halobenzonitrile could be coupled with a vinyl boronate ester to form a substituted styrene (B11656), which can then undergo hydrolysis and cyclization to yield the isoquinolinone core. researchgate.net To apply this to the target molecule, a 2-halo-5-iodobenzonitrile would be a key starting material. The subsequent N-benzylation of the resulting 5-iodo-1(2H)-isoquinolinone would complete the synthesis.

Step Reactants Reagents and Conditions Product Analogous Reaction Yield
12-halobenzonitrile, vinyl boronate esterPd catalyst, baseSubstituted vinylareneNot specified
2Substituted vinylareneAcid or base hydrolysis, cyclization1(2H)-IsoquinolinoneNot specified
35-iodo-1(2H)-isoquinolinone, benzyl bromideBase (e.g., NaH), solvent (e.g., DMF)1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-High (in similar alkylations)

Linear Synthesis Pathway Refinements and Yield Enhancement Strategies

A refined linear pathway could start from methyl-2-(2-formylphenyl)acetate. Reductive amination with ammonia (B1221849) followed by cyclization would yield 1,4-dihydro-3(2H)-isoquinolinone, which can be oxidized to 1(2H)-isoquinolinone. beilstein-journals.org The subsequent challenge, as previously discussed, is the regioselective iodination at the 5-position. A strategic approach would be to start with a 4-amino-substituted phenylacetic acid derivative, which would lead to a 5-amino-1(2H)-isoquinolinone after cyclization. A Sandmeyer reaction would then be employed to install the iodo group at the 5-position. The final step would be N-benzylation.

Step Starting Material Key Transformation Intermediate/Product
1Substituted Phenylacetic AcidRing formation/cyclization5-amino-1(2H)-isoquinolinone
25-amino-1(2H)-isoquinolinoneSandmeyer Reaction (NaNO₂, HCl; KI)5-iodo-1(2H)-isoquinolinone
35-iodo-1(2H)-isoquinolinoneN-benzylation (benzyl bromide, base)1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

Advanced Catalytic and Sustainable Synthetic Protocols

Modern synthetic chemistry is increasingly focused on the development of catalytic and sustainable methods that reduce waste, energy consumption, and the use of hazardous reagents. For the synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, several advanced protocols could be envisioned for the key reaction steps.

C-H Activation/Annulation for Isoquinolinone Core Synthesis: Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful methods for the construction of heterocyclic rings. For example, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes can produce 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov Rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes also provides a direct route to isoquinolones. mdpi.com Applying these methods with appropriately substituted starting materials could provide a more atom-economical route to the 5-iodo-isoquinolinone core.

Photocatalytic C-H Iodination: While not yet demonstrated for the 5-position of isoquinolinone, direct photocatalytic C-H iodination is a rapidly developing area. These methods often use visible light and a photocatalyst to generate a reactive iodine species under mild conditions, potentially offering a more sustainable alternative to traditional iodination methods that may require harsh reagents or protecting group strategies. semanticscholar.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for several of the key transformations in the synthesis of the target molecule. nih.govudayton.edu For example, the N-benzylation step could be performed under microwave conditions to reduce the reaction time from hours to minutes. researchgate.net Microwave-assisted Suzuki couplings could also be employed in a convergent synthesis. nih.gov The application of microwave technology can lead to more energy-efficient and rapid synthetic routes.

Synthetic Step Advanced/Sustainable Method Potential Advantages
Isoquinolinone Core SynthesisRh(III) or Pd(II)-catalyzed C-H annulationHigh atom economy, fewer steps
C5-IodinationPhotocatalytic C-H iodinationMild conditions, avoids pre-functionalization
N-BenzylationMicrowave-assisted alkylationReduced reaction times, improved yields

Transition Metal-Mediated Strategies for Carbon-Iodine Bond Formation and Functionalization

Transition metal catalysis provides a robust platform for the formation of carbon-iodine bonds and the functionalization of the isoquinolinone core. Palladium, rhodium, and copper catalysts have shown significant utility in C-H activation and cross-coupling reactions, which can be strategically employed for the synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-.

A plausible synthetic route could involve the initial N-benzylation of the 1(2H)-isoquinolinone core, followed by a regioselective C-H iodination. Copper-mediated oxidative functionalization has been successfully used for the preparation of N-alkyl (benzyl) isoquinolin-1(2H)-ones acs.org. This step would be followed by a directed C-H iodination at the C-5 position. Palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has been demonstrated for a range of aromatic and heterocyclic compounds, offering a practical approach for such transformations nih.gov. The directing group capacity of the isoquinolinone's carbonyl group could favor iodination at the C-8 position, thus requiring specific strategies to achieve C-5 selectivity.

Alternatively, a de novo synthesis could involve a rhodium(III)-catalyzed annulation of a suitably substituted benzamide (B126) with an alkyne. While this approach is powerful for constructing the isoquinolinone core, the introduction of an iodine atom at the 5-position would necessitate a pre-iodinated benzamide starting material mdpi.com.

Another innovative approach involves a dirhodium(II)-catalyzed iodination/oxidation of isoquinolinium iodide salts. This method allows for the direct formation of 4-iodoisoquinolin-1(2H)-ones under mild, aerobic conditions sci-hub.st. Although this methodology targets the C-4 position, modifications to the substrate or catalyst system could potentially alter the regioselectivity to favor the C-5 position.

Table 1: Comparison of Transition Metal-Mediated Iodination Strategies

Catalyst SystemIodine SourceKey FeaturesPotential for 5-Iodo IsomerReference
Pd(OAc)₂I₂Direct C-H iodination, good functional group tolerance.Regioselectivity can be a challenge; directing groups may favor other positions. nih.gov
Rh₂(esp)₂Isoquinolinium IodideMild, aerobic conditions; direct formation of iodo-isoquinolinone.Reported for 4-iodo isomer; modification needed for 5-iodo. sci-hub.st
[Cp*RhCl₂]₂N/A (requires pre-iodinated starting material)De novo synthesis of isoquinolinone core.Dependent on the synthesis of 5-iodo-benzamide precursor. mdpi.com

Organocatalytic Approaches to Isoquinolinone Synthesis and Derivatization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, often providing high levels of stereocontrol. In the context of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, organocatalytic methods can be envisioned for the construction of the core structure, potentially with enantioselectivity.

A notable example is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This approach utilizes a quinine-based squaramide organocatalyst to facilitate an aza-Henry–hemiaminalization–oxidation sequence, affording products in good yields and high enantioselectivities nih.govnih.gov. While this method yields the dihydroisoquinolinone core, subsequent aromatization would be necessary to obtain the desired 1(2H)-isoquinolinone scaffold. The introduction of the iodine and benzyl substituents would likely require separate synthetic steps. For instance, a halogenated benzaldehyde (B42025) could be used as a starting material to incorporate the iodine atom from the outset nih.gov.

The development of organocatalytic methods for the direct C-H functionalization of heterocycles is an active area of research. While specific organocatalytic methods for the direct iodination of isoquinolinones at the C-5 position are not yet well-established, the principles of organocatalysis could be applied to develop such transformations. For example, chiral amine catalysts could be designed to activate the isoquinolinone substrate and facilitate a regioselective reaction with an electrophilic iodine source nih.gov.

Table 2: Key Features of an Organocatalytic Approach to Dihydroisoquinolinones

CatalystReaction TypeKey AdvantagesApplicability to Target MoleculeReference
Quinine-based squaramideAza-Henry–hemiaminalization–oxidationHigh enantioselectivity, one-pot procedure, metal-free.Provides dihydroisoquinolinone core; requires further steps for aromatization and functionalization. nih.govnih.gov

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including enhanced safety, improved heat and mass transfer, and the potential for scalability. The synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- could greatly benefit from the implementation of flow technologies.

The halogenation of organic compounds, which can be highly exothermic and hazardous in batch processes, is particularly well-suited for continuous flow systems. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and safety rsc.orgsemanticscholar.org. A flow process could be designed for the regioselective iodination of 2-(phenylmethyl)-1(2H)-isoquinolinone, where the substrate and iodinating agent are continuously mixed and reacted in a controlled environment.

While a dedicated continuous flow synthesis for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- has not been reported, the extensive literature on the flow synthesis of various heterocyclic compounds provides a strong foundation for the development of such a process researchgate.net.

Principles of Green Chemistry and Atom Economy in the Synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

The principles of green chemistry are essential considerations in the design of modern synthetic routes. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency rsc.orgrsc.org.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Transition metal-catalyzed C-H activation/annulation reactions for the synthesis of the isoquinolinone core can exhibit high atom economy, as they often involve the direct coupling of two molecules with minimal byproduct formation mdpi.com. In contrast, classical named reactions for isoquinoline synthesis can have poor atom economy due to the use of stoichiometric reagents and the generation of significant waste rsc.org.

Catalysis: The use of catalytic methods, both transition metal-based and organocatalytic, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduce the need for stoichiometric reagents rsc.orgrsc.org. The development of recyclable catalysts further enhances the sustainability of the process.

By applying these principles, the synthesis of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- can be designed to be not only efficient and selective but also environmentally responsible.

Table 3: Green Chemistry Metrics for Consideration

MetricDefinitionApplication to Synthesis of Target MoleculeReference
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%C-H activation/annulation reactions generally have high atom economy. researchgate.net
Reaction Mass Efficiency (RME)(Mass of isolated product / Total mass of reactants) x 100%A more practical measure of the efficiency of a reaction. nih.gov
E-FactorTotal waste (kg) / Product (kg)A measure of the total waste generated in a process. nih.gov

Exploration of Reactivity and Mechanistic Elucidation of 1 2h Isoquinolinone, 5 Iodo 2 Phenylmethyl

Cross-Coupling Reactions Involving the 5-Iodo Moiety

The 5-iodo substituent on the 1(2H)-isoquinolinone core is a prime site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to a palladium(0) center, the initial step in many of these catalytic cycles. This section explores several key C-C and C-N bond-forming methodologies.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organic halide with an organoboron compound, typically an arylboronic acid. beilstein-journals.orguwindsor.ca For 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, this reaction provides a direct route to 5-aryl-1(2H)-isoquinolinone derivatives. The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. uwindsor.canih.gov

The scope of the reaction with respect to arylboronic acids is broad. Both electron-rich and electron-deficient arylboronic acids are expected to couple efficiently. However, limitations may arise with highly sterically hindered boronic acids, such as those bearing ortho-disubstitution. The steric bulk near the reaction site on the isoquinolinone, specifically from the adjacent benzene (B151609) ring and the N-benzyl group, could potentially lower reaction rates and yields with bulky coupling partners.

EntryArylboronic AcidCatalyst SystemBaseSolventExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
34-Nitrophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
42-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75
5Naphthalen-2-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane85

Heck and Sonogashira Coupling Reactions: Stereochemical and Regiochemical Considerations

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both providing powerful methods for C-C bond formation. libretexts.orgnih.gov

In the context of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, the Heck reaction is expected to proceed with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene (the β-position for monosubstituted alkenes like styrene (B11656) or acrylates). libretexts.org The reaction typically yields the trans-alkene as the major stereoisomer due to steric considerations in the transition state.

The Sonogashira coupling, a copper-co-catalyzed palladium reaction, is highly efficient for coupling aryl iodides with terminal alkynes. nih.gov This reaction would provide a direct route to 5-alkynyl-1(2H)-isoquinolinones. Regiochemical considerations are minimal as the coupling occurs at the terminal alkyne carbon. The reaction is generally high-yielding and tolerates a variety of functional groups.

Reaction TypeCoupling PartnerCatalyst SystemBaseExpected ProductYield (%)
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃N(E)-2-(phenylmethyl)-5-styrylisoquinolin-1(2H)-one85
HeckEthyl acrylatePd(OAc)₂Et₃N(E)-ethyl 3-(2-(phenylmethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)acrylate89
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N2-(phenylmethyl)-5-(phenylethynyl)isoquinolin-1(2H)-one94
SonogashiraEthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃N2-(phenylmethyl)-5-((trimethylsilyl)ethynyl)isoquinolin-1(2H)-one91

Negishi and Stille Coupling Investigations for C-C Bond Formation

The Negishi and Stille reactions offer alternative palladium-catalyzed pathways for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgcore.ac.uk The Stille coupling employs organotin (organostannane) reagents. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be a significant drawback. mdpi.com

Both reactions are expected to be effective at the 5-iodo position of the isoquinolinone. The Negishi coupling, in particular, is valuable for introducing alkyl groups, a transformation that can be challenging with other methods. The Stille reaction can be performed under very mild conditions and is tolerant of a wide array of functionalities. mdpi.com

Reaction TypeOrganometallic ReagentCatalystExpected ProductYield (%)
NegishiPhenylzinc chloridePd(PPh₃)₄2-(phenylmethyl)-5-phenylisoquinolin-1(2H)-one90
NegishiEthylzinc bromidePd(dppf)Cl₂5-ethyl-2-(phenylmethyl)isoquinolin-1(2H)-one82
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-(phenylmethyl)-5-vinylisoquinolin-1(2H)-one88
StilleTributyl(2-thienyl)stannanePd(PPh₃)₂Cl₂2-(phenylmethyl)-5-(thiophen-2-yl)isoquinolin-1(2H)-one85

Buchwald-Hartwig Amination and C-N Bond Formation Research

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds via the palladium-catalyzed coupling of aryl halides with amines. wikipedia.orglibretexts.orgyoutube.com This reaction allows for the synthesis of a wide range of aryl amines from 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-. The reaction typically requires a palladium catalyst, a bulky, electron-rich phosphine (B1218219) ligand, and a strong base. youtube.com

The scope includes both primary and secondary amines, encompassing anilines, alkylamines, and heterocyclic amines like morpholine (B109124) or piperidine. The choice of ligand is often crucial for achieving high yields, especially with less reactive or sterically hindered amines.

EntryAmineCatalyst/LigandBaseExpected ProductYield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBu2-(phenylmethyl)-5-(phenylamino)isoquinolin-1(2H)-one87
2MorpholinePd₂(dba)₃ / BINAPNaOtBu5-(morpholino)-2-(phenylmethyl)isoquinolin-1(2H)-one93
3BenzylaminePd(OAc)₂ / SPhosK₃PO₄5-(benzylamino)-2-(phenylmethyl)isoquinolin-1(2H)-one85
4PyrrolidinePd₂(dba)₃ / XPhosLiHMDS2-(phenylmethyl)-5-(pyrrolidin-1-yl)isoquinolin-1(2H)-one90

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Isoquinolinone Scaffold

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and requires the aromatic ring to be "activated" by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgdiva-portal.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. diva-portal.org

Electrophilic Aromatic Substitution Investigations on the Benzene Ring of the Isoquinolinone Core

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. uci.edukhanacademy.org The regiochemical outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In the 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- system, the isoquinolinone core itself presents a complex electronic landscape.

Reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would require harsh conditions and likely result in low yields and potential mixtures of products. The inherent low reactivity of the ring system makes controlled and selective electrophilic aromatic substitution a significant synthetic challenge.

Reactions at the N-Phenylmethyl Substituent: Oxidation and Functionalization Studies

The N-phenylmethyl (N-benzyl) group in isoquinolinone structures is a key site for synthetic modification, offering pathways to diverse functionalized molecules. Research into the reactivity of this substituent primarily focuses on oxidation of the benzylic methylene (B1212753) group, which serves as a fundamental transformation.

Oxidation of the methylene radical of N-benzyl isoquinolones can be successfully achieved to yield the corresponding ketone (N-benzoyl isoquinolinone) derivatives. longdom.org This transformation is significant as it introduces a carbonyl group, a versatile handle for further chemical modifications. Various catalytic systems have been employed to facilitate this reaction under relatively mild conditions. Transition metal catalysts, particularly those based on copper or iron, have proven effective when used with molecular oxygen as the terminal oxidant. longdom.org The use of molecular oxygen is advantageous from a green chemistry perspective. longdom.org

Beyond transition metals, organocatalytic systems have also been developed for such benzylic oxidations. longdom.org For instance, N-hydroxyphthalimide (NHPI) can be used to perform these oxidations, again often in the presence of molecular oxygen. longdom.org Another approach involves the formation of a bromo radical from an alkali metal bromide source (e.g., NaBr) and an oxidant like Oxone®. organic-chemistry.org This radical can abstract a hydrogen atom from the benzylic position, initiating a sequence of oxidation and hydrolysis steps that lead to the cleavage of the N-benzyl group, yielding the corresponding de-benzylated amide. organic-chemistry.org This oxidative debenzylation is a crucial strategy for removing the benzyl (B1604629) protecting group, which is common in organic synthesis. organic-chemistry.org

The choice of oxidant and catalyst can influence the reaction's chemoselectivity. For example, while some systems lead to the formation of the N-benzoyl derivative, others can be tuned for complete debenzylation. longdom.orgorganic-chemistry.org These functionalization studies highlight the synthetic utility of the N-phenylmethyl group as more than just a protecting group, but as an active participant in molecular diversification.

Table 1: Representative Catalytic Systems for Oxidation of N-Benzyl Moieties
Catalyst SystemOxidantTransformation TypeReference
Copper or Iron CatalystMolecular Oxygen (O₂)Methylene to Ketone longdom.org
N-hydroxyphthalimide (NHPI)Molecular Oxygen (O₂)Benzylic Oxidation longdom.org
Alkali Metal Bromide (e.g., NaBr)Oxone®Oxidative Debenzylation organic-chemistry.org

Advanced Mechanistic Probing and Reaction Pathway Delineation

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of transformations involving 1(2H)-isoquinolinone derivatives. Advanced analytical techniques provide deep insights into reaction pathways, the nature of intermediates, and the factors governing reaction rates.

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing a continuous profile of reactant consumption, intermediate formation, and product generation without the need for sample extraction. mt.comspectroscopyonline.com This is particularly valuable for studying transient or labile species that might be altered or lost during traditional offline analysis. spectroscopyonline.com

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful tool for this purpose. rsc.org By immersing a probe directly into the reaction mixture, changes in the concentration of functional groups can be tracked over time. For instance, in the synthesis of phosphoryl- or phosphinoyl-functionalized benzo[de]isoquinolinones, in-situ Fourier Transform (FT)-IR spectroscopy has been used to follow the reaction mechanism and elucidate the role of the reagents. rsc.org Similarly, for reactions involving the N-phenylmethyl group of 1(2H)-isoquinolinone, the disappearance of C-H stretching bands of the methylene group and the appearance of a C=O stretching band could be monitored to track the progress of an oxidation reaction. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can also be employed for in-situ monitoring, providing complementary structural and electronic information about the species present in the reaction vessel. sci-hub.ru These techniques collectively enable a detailed delineation of the reaction profile, helping to identify induction periods, reaction endpoints, and the presence of any unexpected side reactions. mt.comsci-hub.ru

Kinetic studies are fundamental to quantifying the rates of chemical reactions and establishing the mathematical relationship between reactant concentrations and reaction rate, known as the rate law. For key transformations of isoquinoline (B145761) derivatives, determining the rate law provides insight into the reaction mechanism, particularly the rate-determining step. acs.org

One powerful technique used in mechanistic studies is the kinetic isotope effect (KIE). acs.org By comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium (B1214612) at a specific position), one can determine if the cleavage of that particular bond is involved in the rate-determining step. acs.org For example, in a Rh(III)-catalyzed synthesis of isoquinolines, an intermolecular KIE study involving a deuterated starting material indicated that the ortho-C–H bond cleavage of the phenyl unit is likely the rate-determining step. acs.org Similar studies on the oxidation of the N-phenylmethyl group could involve deuterating the benzylic position to probe the mechanism of hydrogen abstraction.

The data gathered from such kinetic experiments, often obtained through the spectroscopic monitoring techniques described previously, allows for the formulation of a plausible reaction mechanism that is consistent with the empirical rate law. nih.govnih.gov

Table 2: Kinetic Isotope Effect in Mechanistic Analysis
Experiment TypeMeasurementMechanistic InsightReference
Intermolecular KIEkH/kD > 1C-H bond cleavage is part of the rate-determining step. acs.org
Intermolecular KIEkH/kD ≈ 1C-H bond cleavage is not involved in the rate-determining step. acs.org

While in-situ methods provide valuable data on transient species, the definitive structural elucidation of a reaction pathway is often achieved through the isolation and spectroscopic characterization of key reaction intermediates. However, this can be exceptionally challenging due to their inherent instability.

In many reactions involving isoquinolinone synthesis, intermediates are proposed based on mechanistic reasoning and indirect evidence from kinetic or spectroscopic studies. nih.gov For example, in the synthesis of 4-substituted isoquinolinones mediated by a hypervalent iodine reagent, a mechanism was proposed involving several intermediates, including an iodane (B103173) intermediate and a nitrenium ion, which were inferred from control experiments and literature precedents rather than direct isolation. nih.gov

In some cases, mass spectrometry (MS) experiments can provide evidence for proposed intermediates. sci-hub.rubeilstein-journals.org For instance, in the oxidation of benzylic alcohols using N-heterocycle-stabilized iodanes, an activated hydroxy(chloro)iodane was proposed as the reactive intermediate based on MS experiments. beilstein-journals.org Although not a direct isolation, such data lends strong support to a proposed mechanistic pathway. The successful isolation of an intermediate, followed by characterization using techniques like X-ray crystallography or multi-dimensional NMR, provides the most conclusive evidence for a specific reaction mechanism.

Computational and Theoretical Chemistry Insights into 1 2h Isoquinolinone, 5 Iodo 2 Phenylmethyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties by modeling the electron density of the system. nih.govresearchgate.net For 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) would be employed to accurately predict its molecular characteristics. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, the HOMO is expected to have significant contributions from the electron-rich isoquinolinone ring system and potentially the iodine atom, which has lone pairs of electrons. The LUMO would likely be distributed over the conjugated π-system of the isoquinolinone core. The electron-withdrawing nature of the iodine and the bulky phenylmethyl group would modulate the energies of these orbitals and, consequently, the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents typical data obtained from DFT calculations and is for illustrative purposes, as specific values for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- are not available in the cited literature.

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -5.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. pku.edu.cn
ELUMO-2.0 to -1.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE)3.5 to 4.5Indicates chemical reactivity and kinetic stability. nih.govresearchgate.net

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other charged or polar species, such as biological receptors or reagents. researchgate.netrsc.org

On a typical MEP map, regions of negative potential (electron-rich) are colored red and indicate likely sites for electrophilic attack. In 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, this region would be concentrated around the carbonyl oxygen atom. Regions of positive potential (electron-poor) are colored blue, highlighting sites susceptible to nucleophilic attack. researchgate.net The map provides a qualitative prediction of the molecule's intermolecular interaction patterns. pnas.org

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

IR Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. mdpi.com For the target molecule, characteristic vibrational frequencies for the C=O stretch of the lactam, C-I stretch, and various aromatic C-H and C=C stretching modes of the isoquinolinone and phenyl rings would be predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculated shifts are crucial for assigning peaks in experimental NMR spectra and verifying the chemical structure, including the specific positions of the iodo and phenylmethyl substituents.

Table 2: Illustrative Predicted IR Vibrational Frequencies This table presents examples of vibrational modes that would be calculated via DFT. The frequencies are illustrative and not specific calculated values for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-.

Vibrational ModeTypical Predicted Wavenumber (cm-1)Description
C=O Stretch (Lactam)1650 - 1680Stretching of the carbonyl bond in the isoquinolinone ring.
Aromatic C=C Stretch1500 - 1600Stretching vibrations within the aromatic rings. researchgate.net
Aromatic C-H Stretch3000 - 3100Stretching of the carbon-hydrogen bonds on the aromatic rings.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bonds in the heterocyclic ring.
C-I Stretch500 - 600Stretching of the carbon-iodine bond.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. For flexible molecules like 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, which contains rotatable bonds, multiple conformations are possible. nih.gov

A Potential Energy Surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. longdom.orglibretexts.org By exploring the PES, chemists can identify the most stable arrangements of atoms and the energy barriers that separate them. fiveable.meyoutube.com

On a PES, stable conformations correspond to energy minima. The lowest energy conformation is the "global minimum," representing the most populated and stable structure of the molecule. Other stable, but higher-energy, conformations are known as "local minima." youtube.com For the target molecule, different orientations of the phenylmethyl group relative to the isoquinolinone ring would correspond to different energy minima. Computational methods can systematically search the PES to identify these stable structures.

The flexibility of the molecule is determined by the energy barriers between different conformations. nih.gov In 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, a key flexible component is the single bond connecting the benzyl (B1604629) group's methylene (B1212753) carbon to the nitrogen atom. The energy required to rotate around this bond is known as the rotational barrier. nih.govpnnl.gov

The height of this barrier dictates how easily the phenyl group can rotate. A low barrier indicates high flexibility, while a high barrier, potentially due to steric hindrance between the phenyl group and the isoquinolinone core, would restrict rotation and lock the molecule into fewer, more rigid conformations. nsf.govresearchgate.net DFT calculations can map the energy profile as a function of the dihedral angle of this bond, revealing the transition state (the peak of the barrier) and the magnitude of the energy required for rotation.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Currently, there are no published theoretical studies that specifically detail the reaction mechanisms and transition state structures involving 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the intricacies of chemical transformations at a molecular level.

Energy Profiles for Catalytic Cycles Involving the Iodo-Isoquinolinone

Detailed energy profiles for catalytic cycles are instrumental in optimizing reaction conditions and designing more efficient catalysts. However, the scientific literature lacks specific computational studies that have mapped out the energy landscapes of catalytic reactions where 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- acts as a substrate, catalyst, or intermediate. Future research in this area would need to generate these profiles, which would involve calculating the energies of reactants, intermediates, transition states, and products for proposed catalytic pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives of the Compound

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful predictive tools that correlate molecular structures with their chemical reactivity. While QSRR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on broader classes of quinazolinones and other heterocyclic compounds for various biological activities, no specific QSRR models have been developed to predict the reactivity of derivatives of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-. nih.gov

The development of such models would require a dataset of structurally related compounds with experimentally determined reactivity data. Computational chemistry could then be used to calculate a variety of molecular descriptors (e.g., electronic, steric, and topological) for each derivative. Statistical methods would subsequently be employed to build a mathematical model that links these descriptors to the observed reactivity. The absence of such studies indicates a significant opportunity for future research to facilitate the rational design of novel isoquinolinone derivatives with tailored reactivity.

Strategic Utility As a Precursor and Building Block in Advanced Organic Synthesis and Chemical Biology Research

Synthesis of Diverse Complex Organic Molecules and Heterocyclic Architectures

The presence of the iodo group on the isoquinolinone scaffold allows for its elaboration into a variety of intricate organic molecules. This functional group is amenable to numerous coupling methodologies, providing a convergent route to highly substituted and complex heterocyclic systems.

Access to Fused Polycyclic Isoquinolinone Derivatives

The 5-iodo-isoquinolinone core is a key starting material for the synthesis of fused polycyclic systems, which are prevalent in biologically active compounds and functional materials. Transition-metal-catalyzed reactions are particularly effective for this purpose, enabling the construction of additional rings onto the isoquinolinone framework.

One prominent strategy involves tandem reactions where the iodo-group participates in a cross-coupling reaction, followed by an intramolecular cyclization. For instance, the synthesis of benzo nih.govnih.govimidazo[2,1-a]isoquinolines, a class of tetracyclic N-heterocycles with potential anticancer and kinase-inhibiting activities, can be achieved using precursors derived from halogenated isoquinolines. nih.govrsc.org A protocol involving a copper(I) iodide catalyst can produce 5-iodo-substituted benzimidazo[2,1-a]isoquinolines in a one-pot reaction from components like 2-ethynylbenzaldehydes and o-phenylenediamines in the presence of iodine. nih.gov The iodo-substituted isoquinolinone can be envisioned as a key intermediate in similar multi-step syntheses, where the iodine atom directs the formation of complex, fused architectures through reactions like Sonogashira or Suzuki couplings followed by annulation. nih.govnih.govacs.org

Below is a representative table outlining a synthetic approach to a fused heterocyclic system that can be adapted from a 5-iodo-isoquinolinone precursor.

Table 1: Representative Synthesis of a Fused Isoquinoline (B145761) System
StepReaction TypeReactantsCatalyst/ReagentsProduct TypeReference
1Sonogashira Coupling5-Iodo-isoquinolinone derivative, Terminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)5-Alkynyl-isoquinolinone nih.gov
2Intramolecular Cyclization/Annulation5-Alkynyl-isoquinolinone with appropriate functional groupsAcid or Metal CatalystFused Polycyclic Isoquinolinone (e.g., Benzimidazo[2,1-a]isoquinoline) nih.govnih.gov

Preparation of Modified Isoquinolinone Natural Product Analogs

The isoquinolinone scaffold is a core structural motif in many naturally occurring alkaloids that exhibit significant biological activities. wikipedia.orgacs.org The strategic placement of the iodine atom in 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- allows for its use in the semisynthesis or total synthesis of analogs of these natural products. The iodo group serves as a versatile point for diversification, enabling the introduction of various substituents through cross-coupling reactions to probe structure-activity relationships (SAR).

As a proof of concept for modifying complex isoquinoline-based molecules, a fluorinated analog of the natural product aspergillitine (B1242574) ([18F]-aspergillitine) was prepared from a corresponding phenyl(aspergillitine)iodonium salt precursor. nih.gov This highlights how a halogenated position on the isoquinoline ring system is pivotal for late-stage functionalization. Using 5-iodo-2-(phenylmethyl)-1(2H)-isoquinolinone, chemists can employ Suzuki, Stille, or Heck coupling reactions to introduce new aryl, alkyl, or vinyl groups, thereby creating a library of novel analogs of natural products for biological screening.

Precursor for Radiopharmaceutical Development in Radiochemistry Research

The compound 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- is an exceptionally valuable precursor in the development of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The aryl-iodide bond is a key functional group for introducing various radioisotopes.

Synthetic Routes to Radioiodinated Isoquinolinone Probes ([¹²³I], [¹²⁵I])

The direct labeling of the 5-iodo-isoquinolinone precursor with radioiodine isotopes such as Iodine-123 (for SPECT imaging) or Iodine-125 (for in vitro assays and autoradiography) is a feasible and important application. mdpi.comnih.govresearchgate.net Two primary methods are employed for this transformation:

Isotope Exchange: This method involves the exchange of the stable ¹²⁷I atom with a radioactive isotope (*I). Copper-catalyzed nucleophilic radioiodination is a common approach where a copper(I) salt facilitates the substitution of the existing iodine with radioactive iodide (e.g., Na[¹²³I] or Na[¹²⁵I]). nih.gov This method is operationally simple but may result in products with moderate specific activity.

Iododestannylation: A more common route to high specific activity radiotracers involves first converting the aryl iodide to an organotin precursor, such as a trialkylstannyl derivative (e.g., -SnBu₃). This stannyl (B1234572) precursor then undergoes electrophilic substitution with radioiodide in the presence of a mild oxidizing agent like chloramine-T or hydrogen peroxide. nih.govnih.govacs.org This method is widely used for producing no-carrier-added radioiodinated compounds, ensuring that the resulting radioligand has a very high specific activity, which is crucial for sensitive imaging and binding studies. nih.govnih.gov

Strategies for [¹⁸F] Fluorination via Iodonium Salts or Stannyl Precursors

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay characteristics. nih.gov However, introducing [¹⁸F]fluoride into electron-rich or non-activated aromatic rings is challenging. The 5-iodo-isoquinolinone precursor provides access to two powerful strategies to overcome this hurdle.

Diaryliodonium Salts: The aryl iodide can be oxidized to a diaryliodonium(III) salt. This hypervalent iodine species acts as an excellent precursor for nucleophilic radiofluorination. nih.gov The 5-iodo-isoquinolinone is reacted with an appropriate aryl partner in the presence of an oxidizing agent to form an unsymmetrical diaryliodonium salt. This salt then readily reacts with no-carrier-added [¹⁸F]fluoride ion, leading to the regioselective formation of the desired 5-[¹⁸F]fluoro-isoquinolinone with high radiochemical conversion. nih.govrsc.org This method is compatible with a wide range of functional groups. nih.gov

Stannyl Precursors: As with radioiodination, the 5-iodo group can be converted into a trialkylstannyl group. This stannyl precursor can then be subjected to copper-mediated radiofluorodestannylation. nih.govmdpi.comnih.gov This reaction has emerged as a practical method for the [¹⁸F]-fluorination of various arylstannanes, including those that are electron-rich or neutral, providing good radiochemical yields and high molar activities suitable for clinical PET tracer production. nih.govmdpi.comdntb.gov.ua

Table 2: Comparison of [¹⁸F]Fluorination Strategies from a 5-Iodo-Isoquinolinone Precursor
StrategyIntermediate PrecursorKey Reagents for LabelingAdvantagesReference
Diaryliodonium Salt[Aryl(5-isoquinolinonyl)iodonium]⁺ salt[¹⁸F]F⁻, K₂CO₃/K₂₂₂High reactivity, good yields for non-activated rings, metal-free labeling step. nih.gov
Stannyl Precursor5-(Trialkylstannyl)-isoquinolinone[¹⁸F]F⁻, Copper catalyst (e.g., Cu(OTf)₂), BaseApplicable to a broad range of substrates, good for automated synthesis. nih.govmdpi.comnih.gov

Application in Radioligand Binding Assays in vitro

Once radiolabeled with ¹²⁵I or ¹⁸F, derivatives of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- can be used as radioligands in in vitro binding assays to characterize their interaction with biological targets such as receptors, enzymes, or transporters. oncodesign-services.com These assays are fundamental in drug discovery and molecular pharmacology for quantifying the affinity and density of target sites. oncodesign-services.comperceptive.com

Saturation Binding Assays: These experiments are performed by incubating a tissue homogenate or cell preparation expressing the target of interest with increasing concentrations of the radioligand. Analysis of the resulting data allows for the determination of the equilibrium dissociation constant (Kd), which reflects the radioligand's affinity for the target, and the maximum binding capacity (Bmax), which indicates the concentration of the target in the tissue. perceptive.com

Competition Binding Assays: In these assays, a fixed concentration of the radioligand is incubated with the biological preparation in the presence of varying concentrations of an unlabeled competitor compound (e.g., a potential drug candidate). This allows for the determination of the competitor's inhibitory constant (Ki), which is a measure of its binding affinity for the target. oncodesign-services.comnih.gov Such studies are crucial for screening compound libraries and establishing structure-activity relationships. For example, the binding affinities of a series of novel isoquinoline carboxamide analogues were determined using competitive binding assays with [³H]PK11195. nih.gov Similarly, radioiodinated isoquinolinone derivatives could be used to characterize new ligands for their respective targets. u-fukui.ac.jp

Table 3: Types of Radioligand Binding Assays and Key Parameters Determined
Assay TypeDescriptionKey Parameters MeasuredPurposeReference
SaturationIncubation with increasing concentrations of a radioligand.Kd (Affinity), Bmax (Receptor Density)Characterize the interaction of a new radioligand with its target. oncodesign-services.comperceptive.com
CompetitionIncubation of a fixed radioligand concentration with varying concentrations of an unlabeled compound.IC₅₀, Ki (Inhibitory Affinity)Determine the binding affinity of unlabeled drug candidates. oncodesign-services.comnih.govu-fukui.ac.jp

Design and Synthesis of Ligands for Transition Metal Catalysis

The functionalized isoquinolinone framework is a recognized structural motif in the design of ligands for transition metal catalysis. The strategic placement of an iodo group on the 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- molecule offers a prime site for the introduction of coordinating moieties, such as phosphines, through well-established cross-coupling reactions. While direct synthesis of ligands from this specific compound is not extensively documented in publicly available literature, its potential is evident from established synthetic routes for phosphine (B1218219) ligands. nih.govnih.gov

For instance, the iodine at the 5-position can readily participate in palladium-catalyzed reactions like the Buchwald-Hartwig amination or Sonogashira coupling. acs.orgresearchgate.net These reactions would allow for the facile introduction of amine or ethynyl (B1212043) functionalities, which can be further elaborated to create bidentate or polydentate ligands. The resulting ligands, featuring the rigid isoquinolinone backbone, could chelate to transition metals, forming complexes with potential applications in various catalytic transformations. The interaction of isoquinoline alkaloids with transition metals like iron and copper has been a subject of study, highlighting the chelating potential of this class of compounds. nih.gov

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

Cross-Coupling ReactionReagentPotential Ligand Moiety
Suzuki-Miyaura CouplingArylboronic acidAryl group
Sonogashira CouplingTerminal alkyneAlkynyl group
Buchwald-Hartwig AminationAmineAmino group
PhosphinationSecondary phosphinePhosphino group

The synthesis of such novel ligands derived from 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- could lead to catalysts with unique steric and electronic properties, potentially influencing the efficiency and selectivity of catalytic processes.

Advanced Methodological Development in C-H Activation and Late-Stage Functionalization

The isoquinoline scaffold is a key subject in the development of advanced synthetic methodologies, particularly in the fields of C-H activation and late-stage functionalization (LSF). nih.govwikipedia.orgresearchgate.net These strategies aim to modify complex molecules in a controlled and efficient manner, which is of paramount importance in drug discovery and development. scispace.com The presence of the iodo-substituent in 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- provides a valuable entry point for such transformations.

While direct C-H activation studies on this specific molecule are not widely reported, the general reactivity of the isoquinoline core is well-documented. nih.gov Transition-metal-catalyzed C-H functionalization often relies on directing groups to achieve regioselectivity. The inherent nitrogen atom and the carbonyl group in the isoquinolinone structure can potentially act as directing groups to guide the functionalization of specific C-H bonds. Furthermore, iodine-catalyzed C-H functionalization of isoquinolines has been explored for the synthesis of complex derivatives. rsc.orgdntb.gov.ua

The true utility of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- in this context lies in its role as a building block for more complex substrates that can then undergo late-stage functionalization. For example, the iodo group can be transformed into a variety of other functional groups via cross-coupling reactions. These newly introduced groups can then participate in or direct subsequent C-H activation or other late-stage modifications. This two-step approach allows for a modular and flexible strategy to access a diverse range of complex isoquinolinone derivatives.

Table 2: Potential Late-Stage Functionalization Strategies

Reaction TypeReagent/CatalystPotential Modification
C-H ArylationPalladium catalystIntroduction of aryl groups
C-H AlkenylationRhodium catalystIntroduction of alkenyl groups
C-H AminationPhotoredox catalystIntroduction of amino groups
HalogenationElectrophilic halogen sourceIntroduction of other halogens

The ability to perform these transformations on a pre-functionalized isoquinolinone core derived from the 5-iodo precursor highlights the strategic value of this compound in developing and showcasing new synthetic methodologies.

Exploration as a Scaffold in Material Science Research

The unique photophysical and electronic properties of the isoquinoline nucleus have led to its exploration as a key component in various materials. Isoquinoline derivatives have been investigated for their fluorescent properties and their potential use in the development of novel luminescent materials. researchgate.netnih.govnih.gov The extended π-system of the isoquinolinone core can be further manipulated to tune its optical and electronic characteristics.

The reactive iodine atom of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- is a critical feature for its application in material science. It allows for the incorporation of the isoquinolinone unit into larger conjugated systems, such as polymers, through polymerization reactions like Suzuki or Sonogashira polycondensation. The resulting conjugated polymers containing the isoquinolinone moiety could exhibit interesting semiconducting or light-emitting properties. rsc.orgrsc.org

Furthermore, the functionalization of the isoquinolinone core at the 5-position can be used to attach it to other molecular entities to create functional dyes, sensors, or components of organic light-emitting diodes (OLEDs). The ability to systematically modify the structure through the iodo-substituent allows for the fine-tuning of the material's properties, such as its absorption and emission wavelengths, quantum yield, and charge transport characteristics.

Table 3: Potential Applications in Material Science

Material TypeSynthetic StrategyPotential Application
Conjugated PolymersSuzuki or Sonogashira PolycondensationOrganic electronics, sensors
Fluorescent DyesCross-coupling with fluorophoresBio-imaging, sensing
Organic Light-Emitting Diodes (OLEDs)Incorporation into emissive or charge-transport layersDisplay technology, lighting

While the direct application of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- in published material science research is not yet prominent, its potential as a versatile building block for the creation of novel functional materials is clear and warrants further investigation.

Cutting Edge Spectroscopic and Analytical Methodologies for Structural Characterization of 1 2h Isoquinolinone, 5 Iodo 2 Phenylmethyl

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a compound with exceptional precision. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS provide ultrahigh mass resolution and sub-ppm mass accuracy, allowing for the direct determination of a molecule's empirical formula from its exact mass. nih.govnih.gov For 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, HRMS would be used to confirm its molecular formula, C₁₆H₁₂INO. The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) would be compared to the calculated theoretical mass, with a minimal error confirming the elemental makeup.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide invaluable structural information through fragmentation analysis. researchgate.netxmu.edu.cn By inducing collision-induced dissociation (CID) of the parent ion, a characteristic fragmentation pattern is generated. xmu.edu.cn For isoquinoline-type structures, fragmentation often involves the cleavage of bonds at the nitrogen atom and substituents on the ring system. researchgate.netnih.gov In the case of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, key fragmentation pathways would likely include the loss of the benzyl (B1604629) group or the iodine atom. Analysis of these fragment ions helps to confirm the connectivity of the different structural subunits.

Table 1: Representative HRMS Data for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- This table presents hypothetical data based on expected values for the target compound.

Ion Calculated m/z (C₁₆H₁₃INO)⁺ Observed m/z Mass Error (ppm) Proposed Fragment Structure
[M+H]⁺ 362.0036 362.0034 -0.55 C₁₆H₁₂INO
[M-I]⁺ 235.0919 235.0917 -0.85 C₁₆H₁₂NO

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are required for a complete and unambiguous assignment.

A combination of 2D NMR experiments is used to establish the complete bonding framework and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are typically two or three bonds apart. sdsu.edu For the target molecule, COSY would be used to trace the connectivity of protons within the isoquinolinone ring system and separately within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C). researchgate.netyoutube.com It is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. sdsu.eduyoutube.com It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic methylene (B1212753) protons (N-CH₂) to carbons in both the phenyl ring and the isoquinolinone core, unequivocally establishing the position of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY data provides critical insights into the molecule's conformation and the relative orientation of the benzyl group with respect to the planar isoquinolinone ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- This table presents hypothetical data based on known chemical shift ranges for similar structures.

Position Predicted δ¹³C (ppm) Predicted δ¹H (ppm) Key HMBC Correlations (from H) Key NOESY Correlations (from H)
1 (C=O) 162.5 - H-8, H-3 -
3 108.0 6.5 (d) C-1, C-4, C-4a H-4
4 129.0 7.2 (d) C-3, C-5, C-8a H-3, H-CH₂
5 95.0 - - -
6 137.0 7.9 (d) C-5, C-7, C-8 H-7
7 125.0 7.4 (t) C-5, C-6, C-8a H-6, H-8
8 130.0 8.2 (d) C-1, C-4a, C-6 H-7
CH₂ 52.0 5.4 (s) C-1, C-8a, C-1' H-4, H-2', H-6'
1' (Ph) 136.0 - - -
2', 6' (Ph) 128.0 7.3 (d) C-4', C-CH₂ H-CH₂, H-3', H-5'
3', 5' (Ph) 129.0 7.4 (t) C-1', C-5' H-2', H-4', H-6'

While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides high-resolution information on molecules in their crystalline form. nih.gov This technique is exceptionally sensitive to the local environment of each nucleus, making it a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- would yield distinct ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra, allowing for their identification and characterization. Furthermore, ssNMR can provide valuable information on molecular conformation and packing within the crystal lattice, serving as a complementary technique to X-ray diffraction, especially when suitable single crystals are unavailable. dur.ac.ukchemrxiv.org

Single-Crystal X-ray Diffraction for Definitive Structure Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map of the molecule can be generated. This allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and torsion angles, providing a definitive structural proof. eurjchem.com

Table 3: Hypothetical Crystallographic Data for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- This table presents typical data parameters for a small organic molecule based on similar reported structures. nih.gov

Parameter Value
Empirical formula C₁₆H₁₂INO
Formula weight 361.18
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 15.2
c (Å) 10.1
β (°) 98.5
Volume (ų) 1290

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nist.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. For the target compound, the FT-IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. Other characteristic peaks would include C=C stretching from the aromatic rings, C-H stretching, and vibrations associated with the C-N and C-I bonds.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar and symmetric bonds. rsc.org The Raman spectrum would also show characteristic bands for the aromatic rings and the isoquinolinone core, helping to confirm the presence of these structural motifs. mdpi.com

Table 4: Expected Vibrational Frequencies for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Aliphatic C-H Stretch 2850-2960 FT-IR, Raman
Amide C=O Stretch 1650-1680 FT-IR
Aromatic C=C Stretch 1450-1600 FT-IR, Raman
C-N Stretch 1200-1350 FT-IR

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent compound, 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example through substitution on the benzyl group or the isoquinolinone backbone, chiroptical techniques would become essential for stereochemical characterization. nih.govrsc.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.commdpi.com The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. nih.gov Theoretical calculations of the CD spectrum for a proposed enantiomer can be compared with the experimental spectrum to assign the absolute stereochemistry. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net It provides complementary information to CD for assigning the absolute configuration of chiral derivatives. rsc.org

These techniques are powerful tools for probing the three-dimensional structure of chiral molecules in solution, providing insights that are distinct from but complementary to NMR and X-ray crystallography. nih.govarxiv.orgarxiv.org

Future Prospects and Interdisciplinary Research Frontiers for 1 2h Isoquinolinone, 5 Iodo 2 Phenylmethyl

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structure of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- is exceptionally well-suited for integration into automated synthesis and high-throughput experimentation (HTE) platforms. Modern drug discovery and materials science rely on the rapid synthesis of large, diverse libraries of compounds for screening. cognit.canih.gov Automated platforms, which replace manual operations with robotics and data-driven algorithms, can accelerate this process by preparing dozens or even hundreds of compounds in parallel. cognit.canih.gov

The synthesis of the core isoquinolinone scaffold itself can be achieved through various methods, such as transition-metal-catalyzed C-H activation and annulation, which are amenable to automation. acs.orgmdpi.com The true potential of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- in this context lies in its capacity for diversification at two key positions: the C5-iodo group and the N-phenylmethyl (benzyl) group.

C5-Iodo Position : The carbon-iodine bond is a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic introduction of a vast range of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position.

N-Benzyl Group : The synthesis can be readily adapted to use a variety of substituted benzyl (B1604629) chlorides, allowing for modifications to the phenyl ring. This provides another axis for structural diversification, enabling fine-tuning of steric and electronic properties.

The combination of these features allows the molecule to serve as a versatile building block for creating extensive chemical libraries. Automated synthesizers can be programmed to perform these coupling reactions in parallel, generating a large matrix of compounds from a pool of boronic acids, alkynes, amines, and substituted benzyl halides. These libraries are ideal for high-throughput screening (HTS) to identify hits for various biological targets or materials with desired properties. thermofisher.comku.edunih.gov

Table 1: Library Generation Potential via Automated Synthesis

Scaffold PositionReaction TypeExample ReagentsResulting Functionality (R¹)
C5-IodoSuzuki CouplingArylboronic acidsAryl, Heteroaryl
Sonogashira CouplingTerminal alkynesAlkynyl
Buchwald-Hartwig AminationPrimary/Secondary AminesAmino
N-Benzyl (R²)Initial SynthesisSubstituted Benzyl Halides (e.g., 4-methoxybenzyl chloride)Substituted Phenylmethyl
Post-synthetic Modification(e.g., Nitration, Halogenation of the phenyl ring)Functionalized Phenylmethyl

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. nih.gov For 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)-, methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure and reactivity. acs.orgrsc.org

DFT calculations can be employed to model various aspects of the molecule's chemical behavior. For instance, they can predict the regioselectivity of further C-H activation on either the isoquinolinone core or the N-benzyl ring, guiding the design of more complex derivatives. acs.orgnih.gov Such studies can elucidate reaction mechanisms, calculate the energy barriers for different pathways, and help optimize reaction conditions for known transformations like cross-coupling at the C-I bond. rsc.org

Furthermore, computational tools are crucial for designing novel derivatives with specific properties. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features of a series of analogues with their biological activity or material performance. nih.gov These models can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and reducing wasted effort. nih.gov This predictive power is invaluable for efficiently navigating the vast chemical space made accessible through automated synthesis.

Table 2: Application of Computational Methods

Computational MethodArea of ApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT)Reaction Mechanism & ReactivityTransition state energies, reaction barriers, regioselectivity of C-H activation, strength of non-covalent interactions (e.g., halogen bonding). researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Analogue DesignPredicted biological activity, correlation of structural features with function. nih.gov
Molecular DockingDrug DiscoveryBinding affinity and mode of interaction with biological targets (e.g., enzymes, receptors).

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. rsc.org The unique structural features of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- make it an intriguing candidate for the design of self-assembling systems.

The molecule possesses several functionalities capable of participating in specific intermolecular interactions:

π-π Stacking : The planar, electron-rich aromatic systems of the isoquinolinone core and the N-benzyl group can interact with each other, leading to ordered stacking arrangements.

Hydrogen Bonding : The carbonyl oxygen of the isoquinolinone lactam is a potent hydrogen bond acceptor, capable of interacting with suitable donor molecules.

Halogen Bonding : The iodine atom at the C5 position can act as a halogen bond donor. nih.gov This occurs due to an electropositive region (a "sigma-hole") on the iodine atom opposite the C-I covalent bond, which can interact favorably with Lewis bases like carbonyls, nitriles, or other heteroatoms. mdpi.comnih.govyoutube.com

By harnessing these directed, non-covalent forces, it is conceivable to design systems where molecules of 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- or its derivatives spontaneously organize into higher-order structures. This could lead to the formation of functional materials such as organogels, liquid crystals, or molecular sensors where the self-assembled architecture dictates the material's properties.

Table 3: Supramolecular Potential of the Scaffold

Structural FeatureGoverning Non-Covalent InteractionPotential Supramolecular Structure
Isoquinolinone & Phenyl Ringsπ-π StackingColumnar assemblies, liquid crystals
Carbonyl Group (C=O)Hydrogen Bond AcceptorCo-crystals, networked polymers
Iodine Atom (C-I)Halogen Bond DonorDirectional arrays, crystal engineering. nih.gov

Development of Novel Catalytic Systems Based on the Isoquinolinone Scaffold

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" that can be used to create chiral ligands for asymmetric catalysis. acs.orgnih.gov While 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- is not itself a catalyst, its structure serves as an excellent foundation for the development of new catalytic systems.

The key to this potential lies in the targeted functionalization of the scaffold to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) that can bind to a metal center. The N-benzyl group is an ideal location for introducing chirality and coordinating moieties. For example, chiral groups could be installed on the phenyl ring, or the entire benzyl group could be replaced by a chiral amine during the initial synthesis. Subsequent modification at the C5-position, replacing the iodo group with a phosphine (B1218219) or another ligand via cross-coupling, would yield a bidentate ligand.

Such ligands could coordinate with transition metals like rhodium, iridium, or palladium to form chiral catalysts for a range of asymmetric transformations, including hydrogenation, C-H functionalization, or cross-coupling reactions. rsc.orgresearchgate.net The rigid isoquinolinone backbone would provide a well-defined stereochemical environment, potentially leading to high levels of enantioselectivity in catalytic reactions.

Table 4: Potential Modifications for Catalytic Applications

Position of ModificationIntroduced FunctionalityMetal CenterPotential Catalytic Application
C5 (replacing Iodo)DiphenylphosphineRhodium (Rh), Palladium (Pd)Asymmetric Hydrogenation, Cross-Coupling
N-benzyl ringChiral oxazolineIridium (Ir), Copper (Cu)Asymmetric C-H Functionalization
C4 or C6Pyridyl group (via C-H activation)Ruthenium (Ru)Transfer Hydrogenation

Emerging Roles in Nanoscience and Advanced Materials

The unique electronic and structural properties of the isoquinolinone core suggest promising applications for 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- in nanoscience and advanced materials. amerigoscientific.com Isoquinoline derivatives are already known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use in optical materials. mdpi.comacs.orgresearchgate.net

The extended π-conjugated system of this molecule could impart luminescent properties. The presence of the heavy iodine atom might also facilitate intersystem crossing, potentially leading to phosphorescence, a desirable property for applications in organic light-emitting diodes (OLEDs). The photophysical characteristics could be systematically tuned by introducing electron-donating or electron-withdrawing groups at the C5-position or on the N-benzyl ring. researchgate.net This tunability makes the scaffold attractive for developing chemical sensors, where binding of an analyte could induce a measurable change in fluorescence or color.

Furthermore, the nitrogen and oxygen atoms within the isoquinolinone structure can act as coordination sites for metal ions. This opens the door to using derivatives of this compound as organic linkers for the construction of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By designing linkers based on the 1(2H)-Isoquinolinone, 5-iodo-2-(phenylmethyl)- scaffold, it may be possible to create novel MOFs with tailored pore environments and functionalities.

Table 5: Potential Applications in Materials Science

Application AreaRelevant Molecular PropertyPotential Function
Organic Electronicsπ-Conjugated System, Potential LuminescenceEmitter layer in OLEDs, organic semiconductors.
Chemical SensorsTunable Photophysical PropertiesFluorescent turn-on/turn-off sensing of ions or small molecules. nih.gov
Metal-Organic Frameworks (MOFs)N and O Coordination SitesFunctional organic linker for porous materials. amerigoscientific.com
Corrosion InhibitionHeteroatoms (N, O)Adsorption onto metal surfaces to prevent corrosion. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-iodo-2-(phenylmethyl)-1(2H)-isoquinolinone?

  • Methodological Answer : Microwave-assisted synthesis using indium(III) chloride as a catalyst (20 mol%) under solvent-free conditions can be adapted from protocols for analogous isoquinolinones. This method reduces reaction time (e.g., 5 minutes) and improves yields (up to 63%) compared to traditional acid/base-catalyzed routes . For iodination, electrophilic substitution or transition metal-mediated coupling (e.g., Ullmann or Buchwald-Hartwig reactions) may be required, depending on precursor reactivity.

Q. How should researchers characterize the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm aromatic proton environments and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., 3-p-tolylisoquinolinone, δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C16H12INO).
  • X-ray Crystallography : For unambiguous confirmation of the fused-ring system and substituent geometry, as demonstrated for related dihydroquinolinones .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, recrystallization from dichloromethane/di-isopropylether mixtures can yield high-purity crystals, as shown for analogous fused-ring systems .

Advanced Research Questions

Q. How do electronic effects of the iodo and benzyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Sonogashira couplings. Steric effects from the benzyl group may necessitate bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Comparative studies with non-iodinated analogs (e.g., 5-hydroxy derivatives) can clarify electronic contributions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : To assess dynamic processes (e.g., ring flipping) that may obscure signals.
  • DFT Calculations : Optimize molecular geometry using software like Gaussian and simulate NMR spectra for comparison with experimental data .
  • Crystallographic Validation : As applied to resolve ambiguities in dihydroquinolinone conformers .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : To study membrane permeability using lipid bilayer models.
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP, bioavailability, and cytochrome P450 interactions based on XLogP3 values (e.g., 3.4 for related isoquinolinones) .

Q. How do substituent modifications (e.g., replacing iodine with hydroxy groups) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 5-hydroxy-4-naphthalenyl derivatives) and compare bioactivity profiles in enzymatic assays .
  • Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize activity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.